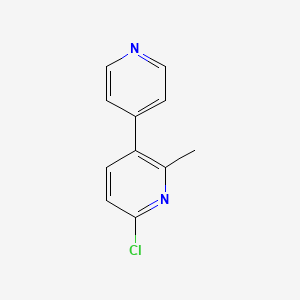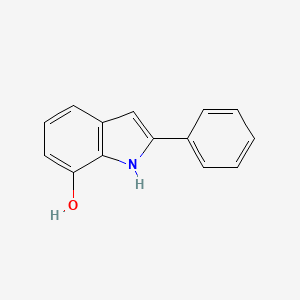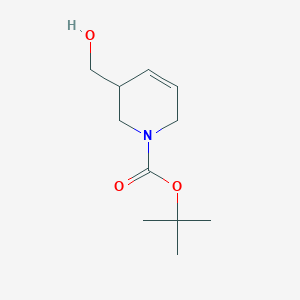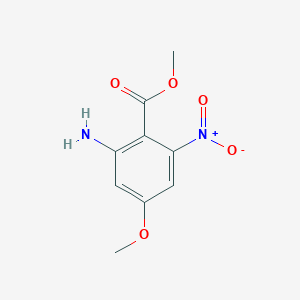
6-Chloro-2-methyl-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-3,4’-bipyridine is a bipyridine derivative characterized by the presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the bipyridine structure Bipyridines are a class of compounds widely used in various fields due to their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 6-chloro-2-methylpyridine with a suitable boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 6-Chloro-2-methyl-3,4’-bipyridine may involve large-scale coupling reactions using automated reactors. The process would include the optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-methyl-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules and pathways, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative with two nitrogen atoms at the 2-position of each pyridine ring.
4,4’-Bipyridine: Another bipyridine derivative with nitrogen atoms at the 4-position of each pyridine ring.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 6-position of each pyridine ring.
Uniqueness
6-Chloro-2-methyl-3,4’-bipyridine is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and coordination properties. This makes it a valuable compound for specific applications where these functional groups play a crucial role in the desired chemical or biological activity .
Properties
CAS No. |
88976-11-8 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3 |
InChI Key |
WUKXAMSZRMFLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)


![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)


![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)



